psi-7977
Overview
Description
PSI 7851 is a pronucleotide of β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine monophosphate. It is a potent and pan-genotype inhibitor of hepatitis C virus replication. The compound is known for its high barrier to resistance and pan-genotype activity, making it an attractive approach to treating hepatitis C virus infections .
Preparation Methods
PSI 7851 is synthesized as a mixture of two diastereoisomers, PSI 7976 and PSI 7977The reaction conditions typically involve the use of human cathepsin A and carboxylesterase 1 for the hydrolysis of the carboxyl ester . Industrial production methods focus on optimizing the yield and purity of the desired diastereoisomer, PSI 7977, which shows tenfold greater activity .
Chemical Reactions Analysis
PSI 7851 undergoes several chemical reactions during its activation and metabolism. The primary reactions include:
Hydrolysis: The carboxyl ester is hydrolyzed by human cathepsin A and carboxylesterase 1.
Nucleophilic Attack: A nucleophilic attack on the phosphorus by the carboxyl group results in the elimination of phenol and the production of an alaninyl phosphate metabolite, PSI 352707.
Phosphorylation: The alaninyl phosphate metabolite is further phosphorylated to the diphosphate and then to the active triphosphate metabolite, PSI 7409.
Common reagents and conditions used in these reactions include human cathepsin A, carboxylesterase 1, and nucleoside diphosphate kinase. The major products formed from these reactions are PSI 352707, PSI 7411, PSI 7410, and PSI 7409 .
Scientific Research Applications
PSI 7851 has several scientific research applications, particularly in the field of medicine. It is a highly effective pan-genotype inhibitor of hepatitis C virus, making it valuable for treating hepatitis C virus infections. The compound has been shown to clear cells of hepatitis C virus replicon RNA and prevent viral rebound . Additionally, PSI 7851 and its active metabolite PSI 7409 are not associated with any observable cytotoxicity or mitochondrial toxicity at the concentrations tested . This makes it a promising candidate for further research and development in antiviral therapies.
Mechanism of Action
The mechanism of action of PSI 7851 involves its conversion to the active triphosphate form, PSI 7409. The first step is the hydrolysis of the carboxyl ester by human cathepsin A and carboxylesterase 1. This is followed by a nucleophilic attack on the phosphorus, resulting in the production of an alaninyl phosphate metabolite, PSI 352707. The removal of the amino acid moiety of PSI 352707 is catalyzed by histidine triad nucleotide-binding protein 1, giving the 5′-monophosphate form, PSI 7411. PSI 7411 is then consecutively phosphorylated to the diphosphate, PSI 7410, and to the active triphosphate metabolite, PSI 7409 . The active triphosphate form inhibits the hepatitis C virus NS5B RNA-dependent RNA polymerase, preventing viral replication .
Comparison with Similar Compounds
PSI 7851 is similar to other nucleotide analog inhibitors of hepatitis C virus, such as PSI 6130 and RG7128. PSI 7851 possesses unique characteristics that make it more effective. It is a mixture of two diastereoisomers, PSI 7976 and PSI 7977, with PSI 7977 being the more active inhibitor of hepatitis C virus RNA replication . Additionally, PSI 7851 has a high barrier to resistance and pan-genotype activity, making it a valuable compound for treating hepatitis C virus infections .
Similar compounds include:
- PSI 6130
- RG7128
- Sofosbuvir (PSI 7977)
These compounds share similar mechanisms of action but differ in their activity and resistance profiles .
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-IAAJYNJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water | |
Record name | Sofosbuvir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Sofosbuvir is a direct-acting antiviral agent (pan-genotypic polymerase inhibitor) against the hepatitis C virus. HCV RNA replication is mediated by a membrane-associated multiprotein replication complex. The HCV polymerase (NS5B protein) is an RNA-dependent RNA polymerase (RdRp). It is the essential initiating and catalytic subunit of this replication complex and is critical for the viral replication cycle. There is no human homolog for HCV NS5B RdRp. Sofosbuvir is a monophosphorylated pyrimidine nucleotide prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). GS-461203 competes with natural nucleotides for incorporation (by HCV NS5B) into the nascent RNA strand during replication of the viral genome. GS-461203 differs from endogenous pyrimidine nucleotides in that it has been modified at the 2' position with the addition of a methyl and a fluoro functional group. Incorporation of GS-461203 into nascent RNA strongly reduces the efficiency of further RNA elongation by RdRp, resulting in premature termination of RNA synthesis. The stopping of viral replication leads to a rapid decline of HCV viral load and clearing of HCV levels in the body. | |
Record name | Sofosbuvir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
1064684-44-1, 1190307-88-0 | |
Record name | PSI-7851 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1064684441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PSI-7851 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5S1851OV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sofosbuvir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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